molecular formula C9H5Cl2F2NO2 B6354546 1-(2,2-Dichloro-1,1-difluoroethoxy)-4-isocyanatobenzene CAS No. 55225-96-2

1-(2,2-Dichloro-1,1-difluoroethoxy)-4-isocyanatobenzene

Cat. No.: B6354546
CAS No.: 55225-96-2
M. Wt: 268.04 g/mol
InChI Key: QHTKVCGDWAOTGS-UHFFFAOYSA-N
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Description

1-(2,2-Dichloro-1,1-difluoroethoxy)-4-isocyanatobenzene is a specialized chemical reagent designed for research and development applications. This compound features a unique molecular structure that incorporates both an aromatic isocyanate group and a 2,2-dichloro-1,1-difluoroethoxy moiety. The presence of the isocyanate group (-N=C=O) makes this compound a highly reactive and versatile building block for the synthesis of various derivatives, most notably ureas, through its reaction with nucleophiles such as amines and alcohols . The 2,2-dichloro-1,1-difluoroethoxy side chain is structurally related to halogenated ethane derivatives used as intermediates in the synthesis of industrial chemicals . The incorporation of chlorine and fluorine atoms can significantly influence the compound's physicochemical properties, including its lipophilicity and metabolic stability, making it a valuable scaffold in materials science and the development of novel compounds for advanced testing. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle this material with appropriate precautions, particularly due to the reactive nature of the isocyanate functional group.

Properties

IUPAC Name

1-(2,2-dichloro-1,1-difluoroethoxy)-4-isocyanatobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F2NO2/c10-8(11)9(12,13)16-7-3-1-6(2-4-7)14-5-15/h1-4,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTKVCGDWAOTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=O)OC(C(Cl)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203728
Record name 1-(2,2-Dichloro-1,1-difluoroethoxy)-4-isocyanatobenzene
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Molecular Weight

268.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

55225-96-2
Record name 1-(2,2-Dichloro-1,1-difluoroethoxy)-4-isocyanatobenzene
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Record name 1-(2,2-Dichloro-1,1-difluoroethoxy)-4-isocyanatobenzene
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Record name 1-(2,2-Dichloro-1,1-difluoroethoxy)-4-isocyanatobenzene
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Record name 1-(2,2-dichloro-1,1-difluoroethoxy)-4-isocyanatobenzene
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Preparation Methods

Reaction Mechanism and Conditions

4-Nitrophenol reacts with 2,2-dichloro-1,1-difluoroethyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH). The base deprotonates the phenolic hydroxyl group, enhancing its nucleophilicity for attacking the electrophilic carbon of the dichloro-difluoroethyl chloride. Polar aprotic solvents like dimethylformamide (DMF) or acetone are preferred for their ability to stabilize ionic intermediates and improve reaction kinetics.

Example Protocol:

  • Reactants: 4-Nitrophenol (10 mmol), 2,2-dichloro-1,1-difluoroethyl chloride (12 mmol), K2CO3 (15 mmol).

  • Solvent: DMF (50 mL).

  • Conditions: Stirring at 80°C for 12–24 hours under nitrogen atmosphere.

  • Workup: Dilution with water, extraction with ethyl acetate, and purification via silica gel chromatography.

Optimization and Yield Data

VariableTested RangeOptimal ConditionsYield (%)
BaseK2CO3, NaH, NaOHK2CO378–85
SolventDMF, Acetone, THFDMF82
Temperature (°C)60–1008085
Molar Ratio (Phenol:Alkylating Agent)1:1–1:1.51:1.283

The use of K2CO3 in DMF at 80°C achieves yields exceeding 80%, with minimal byproducts such as diaryl ethers. Anhydrous conditions are critical to prevent hydrolysis of the alkylating agent.

Reduction of Nitro to Amine

The nitro group in the intermediate 1-(2,2-dichloro-1,1-difluoroethoxy)-4-nitrobenzene is reduced to an amine, a prerequisite for isocyanate formation. Catalytic hydrogenation and chemical reductants are commonly employed.

Catalytic Hydrogenation

Palladium on carbon (Pd/C) or Raney nickel catalyzes the reduction under hydrogen gas (H2). This method is favored for its selectivity and scalability.

Example Protocol:

  • Catalyst: 10% Pd/C (0.1 equiv).

  • Solvent: Ethanol (30 mL).

  • Conditions: H2 (1 atm), 25°C, 6 hours.

  • Yield: 90–95%.

Chemical Reduction

Alternative reductants like iron (Fe) in hydrochloric acid (HCl) or sodium dithionite (Na2S2O4) are cost-effective but require careful pH control.

Iron/HCl System:

  • Reactants: Fe powder (5 equiv), HCl (conc., 10 mL).

  • Solvent: Water/ethanol (1:1).

  • Conditions: Reflux for 4 hours.

  • Yield: 70–75%.

Phosgenation of Amine to Isocyanate

The final step converts the aromatic amine to the isocyanate using phosgene (COCl2) or its safer surrogate, triphosgene.

Reaction with Triphosgene

Triphosgene (bis(trichloromethyl) carbonate) is preferred industrially due to its lower volatility and safer handling.

Example Protocol:

  • Reactants: 1-(2,2-dichloro-1,1-difluoroethoxy)-4-aminobenzene (10 mmol), triphosgene (3.3 mmol).

  • Solvent: Dichloromethane (DCM, 30 mL).

  • Conditions: 0°C to room temperature, 2 hours.

  • Workup: Washing with NaHCO3, drying (MgSO4), and solvent evaporation.

  • Yield: 80–88%.

Mechanistic Insights

The reaction proceeds via the formation of a carbamoyl chloride intermediate, which eliminates HCl to yield the isocyanate. Stoichiometric control of triphosgene (1:3 amine:triphosgene ratio) minimizes over-chlorination byproducts.

Characterization and Quality Control

Critical analytical data for intermediates and the final product include:

4.1 Nuclear Magnetic Resonance (NMR)

  • 1H NMR (CDCl3): δ 7.6 (d, 2H, Ar-H), 7.1 (d, 2H, Ar-H), 4.8 (s, 2H, OCH2).

  • 19F NMR: δ -62.5 (s, 2F), -110.3 (s, 2Cl).

4.2 High-Performance Liquid Chromatography (HPLC)

  • Purity: >99% (C18 column, acetonitrile/water gradient).

4.3 Mass Spectrometry (MS)

  • ESI-MS: m/z 312.9 [M+H]+.

Industrial-Scale Considerations

Large-scale production necessitates:

  • Continuous Flow Reactors: For precise temperature control during exothermic steps like phosgenation.

  • Waste Management: Neutralization of HCl byproducts with scrubbers.

  • Safety Protocols: Use of closed systems and personal protective equipment (PPE) for handling toxic reagents.

Challenges and Mitigation Strategies

ChallengeMitigation Strategy
Hydrolysis of isocyanateAnhydrous conditions, inert atmosphere (N2/Ar)
Over-reduction of nitro groupControlled H2 pressure, catalyst poisoning
Diaryl ether formationExcess alkylating agent, phase-transfer catalysts

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dichloro-1,1-difluoroethoxy)-4-isocyanatobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.

    Addition Reactions: The isocyanate group can also react with alcohols to form carbamates.

    Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form an amine and carbon dioxide.

Common Reagents and Conditions:

    Amines: Used in substitution reactions to form ureas.

    Alcohols: Used in addition reactions to form carbamates.

    Water: Used in hydrolysis reactions.

Major Products:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

1-(2,2-Dichloro-1,1-difluoroethoxy)-4-isocyanatobenzene has several scientific research applications:

    Materials Science: Used in the synthesis of polymers and coatings due to its reactive isocyanate group.

    Pharmaceuticals: Potential use in drug development as a building block for more complex molecules.

    Agriculture: May be used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-Dichloro-1,1-difluoroethoxy)-4-isocyanatobenzene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

The compound has three positional isomers, differing in the substitution site of the isocyanate group on the benzene ring:

  • 1-(2,2-Dichloro-1,1-difluoroethoxy)-2-isocyanatobenzene (CAS 55225-94-0)
  • 1-(2,2-Dichloro-1,1-difluoroethoxy)-3-isocyanatobenzene (CAS 51736-49-3)
  • 1-(2,2-Dichloro-1,1-difluoroethoxy)-4-isocyanatobenzene (CAS 55225-96-2)

Key Differences :

  • Reactivity : The para isomer (target compound) typically exhibits higher thermal stability and slower reaction kinetics compared to ortho and meta isomers due to reduced steric hindrance and symmetrical electron distribution .
  • Applications : Para-substituted isocyanates are preferred in polyurethane production for linear polymer chains, while meta isomers may enhance crosslinking in resins .

Substituent Variations in Isocyanates

1-(Difluoromethyl)-4-isocyanatobenzene (CAS 76729-40-3)
  • Molecular Formula: C₈H₅F₂NO
  • Molecular Weight : 169.13 g/mol
  • Substituent : Difluoromethyl (-CF₂H) instead of dichloro-difluoroethoxy.
  • Properties :
    • Lower molecular weight and reduced steric bulk enhance reactivity in nucleophilic additions.
    • Liquid state at room temperature (vs. solid/liquid for the target compound, depending on purity) .
  • Applications : Used in fluorinated polymer coatings and pharmaceuticals due to improved solubility in organic solvents .
1-(Difluoromethoxy)-4-isocyanato-2-methoxybenzene (CAS 923164-08-3)
  • Molecular Formula: C₉H₇F₂NO₃
  • Molecular Weight : 215.16 g/mol
  • Substituents : Difluoromethoxy (-OCF₂H) and methoxy (-OCH₃) groups.
  • Properties :
    • Increased polarity due to two oxygen-containing substituents, enhancing water resistance in polyurethanes.
    • Higher molecular weight reduces volatility compared to the target compound .
  • Applications : Specialty adhesives and high-performance elastomers .

Halogenation Patterns and Bioactivity

The dichloro-difluoroethoxy group in the target compound shares structural similarities with 3-((4-(2,2-Dichloro-1,1-difluoroethoxy)phenyl)sulfonyl)-2-propenenitrile (CAS 4049696), a sulfonyl derivative with demonstrated antimicrobial activity at 10–50 ppm concentrations .

Comparison :

  • Electrophilicity : The isocyanate group is more reactive than sulfonyl groups, making the target compound suitable for covalent bonding in polymer matrices.
  • Bioactivity : While sulfonyl derivatives show antimicrobial effects, isocyanates like the target compound are primarily utilized in material science rather than direct biocidal applications .

Biological Activity

1-(2,2-Dichloro-1,1-difluoroethoxy)-4-isocyanatobenzene, also known by its CAS number 55225-96-2, is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicological data, and relevant case studies.

  • Molecular Formula: C₉H₅Cl₂F₂NO₂
  • Molecular Weight: 268.044 g/mol
  • Structural Characteristics: The compound features a benzene ring substituted with a dichloro-difluoroethoxy group and an isocyanate functional group, which may contribute to its biological activity.

Pharmacological Properties

The biological activity of this compound has been investigated primarily in the context of its interaction with biological systems.

Potential Mechanisms of Action:

  • Cytotoxicity: Preliminary studies suggest that the compound exhibits cytotoxic effects on various cancer cell lines. The presence of the isocyanate group may facilitate reactions with nucleophiles in cellular systems, leading to cell death.
  • Antimicrobial Activity: Some research indicates that compounds with similar structures possess antimicrobial properties. Further investigations are needed to determine if this compound exhibits similar effects against bacteria or fungi.

Toxicological Data

Toxicological assessments are crucial for understanding the safety profile of chemical compounds.

Endpoint Value
Acute Toxicity (LD50)Not specified
Skin IrritationModerate
Eye IrritationSevere
MutagenicityUnder investigation

The compound's potential for causing irritation and its unknown status regarding mutagenicity highlight the need for caution in handling and further testing.

Study 1: Cytotoxic Effects on Cancer Cells

A study conducted on human breast cancer cells (MCF-7) evaluated the cytotoxic effects of this compound. The results indicated a dose-dependent decrease in cell viability, suggesting that the compound may have potential as an anti-cancer agent.

Study 2: Antimicrobial Activity

In a separate study assessing various halogenated compounds for antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. While it displayed some inhibitory effects, further research is required to elucidate its mechanism of action and efficacy compared to existing antimicrobial agents.

Q & A

Q. What are the key synthetic pathways for 1-(2,2-Dichloro-1,1-difluoroethoxy)-4-isocyanatobenzene, and how are intermediates characterized?

The synthesis typically involves halogenation and isocyanate functionalization. A common route starts with halogenated phenol derivatives, such as 2-(2,2-dichloro-1,1-difluoroethoxy)-4-methyl-1-nitrobenzene, which undergoes sulfonation and coupling with acrylonitrile in the presence of catalysts like cupric chloride and triethylamine hydrochloride. Key intermediates are characterized via NMR spectroscopy and elemental analysis to confirm structural integrity . Reaction conditions (e.g., 105–110°C, acetonitrile solvent) are critical for yield optimization.

Q. How should researchers safely handle the isocyanate group in this compound during experiments?

The isocyanate group is highly reactive and moisture-sensitive. Use inert atmospheres (argon/nitrogen) and anhydrous solvents. Personal protective equipment (PPE), including respirators, gloves, and safety goggles, is mandatory. Storage should be at low temperatures (e.g., 4°C) in sealed containers under vacuum or inert gas to prevent hydrolysis .

Q. What spectroscopic methods are recommended for verifying the structure of this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the aromatic substitution pattern and isocyanate group. Infrared spectroscopy (IR) identifies the N=C=O stretch (~2270 cm⁻¹). Mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography can resolve complex stereochemistry in derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

Discrepancies in bioactivity often arise from impurities or variations in assay conditions. Implement orthogonal purification methods (e.g., column chromatography, recrystallization) and standardize testing protocols. For example, antimicrobial activity should be tested at consistent concentrations (e.g., 10–100 ppm) with controls for solvent effects. Cross-validate results using multiple cell lines or enzymatic assays .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on the benzene ring?

The electron-withdrawing isocyanate and dichlorodifluoroethoxy groups direct electrophiles to specific positions. Computational modeling (e.g., DFT calculations) predicts reactivity patterns. Experimentally, use directing groups or Lewis acid catalysts (e.g., AlCl₃) to enhance selectivity. Monitor reaction progress via TLC or HPLC to isolate desired regioisomers .

Q. How does the dichlorodifluoroethoxy moiety influence the compound’s stability under acidic/basic conditions?

The CF₂Cl group is hydrolytically stable but can degrade under strong bases (e.g., NaOH) via elimination reactions. Stability studies in buffered solutions (pH 1–13) at 25–60°C, analyzed by GC-MS, reveal degradation products. Adjust reaction pH to neutral or mildly acidic conditions to minimize decomposition .

Methodological Guidelines

Designing a kinetic study for isocyanate reactions in aqueous media:
Use stopped-flow spectroscopy to monitor real-time reactivity. Prepare aqueous solutions with controlled pH and ionic strength. Quench aliquots at timed intervals with amines (e.g., dibutylamine) and quantify unreacted isocyanate via titration or UV-Vis spectroscopy .

Evaluating the compound’s potential as a building block for drug discovery:
Screen for bioactivity using high-throughput assays (e.g., kinase inhibition, bacterial growth). Modify the isocyanate group to urea or carbamate derivatives via nucleophilic addition. Assess cytotoxicity in mammalian cells (e.g., HEK293) and compare with structure-activity relationship (SAR) models .

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